

# Pemigatinib drug-drug interactions CYP3A substrates

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pemigatinib

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## Pemigatinib CYP3A4 Drug-Drug Interaction Profile

The table below summarizes the key pharmacokinetic changes when **pemigatinib** is coadministered with known CYP3A4 modulators, based on clinical DDI studies and physiologically based pharmacokinetic (PBPK) modeling.

| Interacting Drug Type & Examples | Impact on Pemigatinib Exposure (AUC) | Impact on Pemigatinib Cmax | Clinical Recommendation |
|----------------------------------|--------------------------------------|----------------------------|-------------------------|
|----------------------------------|--------------------------------------|----------------------------|-------------------------|

| **Strong CYP3A4 Inhibitors** (e.g., Itraconazole, Clarithromycin) |  $\uparrow$  88% to 90% [1] [2] |  $\uparrow$  17% to 20% [1] [2] | Avoid combination. If unavoidable, reduce **pemigatinib** dose [1] [2] [3]. | | **Strong CYP3A4 Inducers** (e.g., Rifampin, Carbamazepine) |  $\downarrow$  85% [1] |  $\downarrow$  62% [1] | Avoid combination due to potential loss of efficacy [1] [2] [3]. | | **Moderate CYP3A4 Inhibitors** (e.g., Fluconazole) | PBPK model predicts significant increase [2] [3] | PBPK model predicts significant increase [2] [3] | Reduce **pemigatinib** dose [2] [3]. | | **Weak CYP3A4 Inhibitors** | PBPK model predicts minimal increase [2] [3] | PBPK model predicts minimal increase [2] [3] | No dose adjustment required [2] [3]. |

## Experimental Protocols for Key DDI Studies

The quantitative data in the table above is derived from rigorous clinical trials. The following are the core methodologies from those studies, which can serve as a reference for your own DDI investigation protocols.

## Clinical DDI Study with Itraconazole and Rifampin [1]

- **Objective:** To evaluate the effect of a strong CYP3A4 inhibitor (itraconazole) and a strong CYP3A4 inducer (rifampin) on the pharmacokinetics of **pemigatinib** in healthy participants.
- **Study Design:** Two open-label, fixed-sequence studies, each with up to 36 healthy participants enrolled into two cohorts (n=18 each).
- **Dosing Schedule:**
  - **Inhibitor Cohort:** A single oral dose of **pemigatinib** was administered alone on Day 1. After a washout period, itraconazole was administered daily for several days, after which a second dose of **pemigatinib** was co-administered with itraconazole.
  - **Inducer Cohort:** A single oral dose of **pemigatinib** was administered alone on Day 1. After a washout period, rifampin was administered daily for several days to induce enzymes, after which a second dose of **pemigatinib** was co-administered with rifampin.
- **Bioanalytical Methods:** Blood samples were collected at predefined time points after **pemigatinib** dosing. **Pemigatinib** plasma concentrations were measured using a validated bioanalytical method (likely LC-MS/MS).
- **Pharmacokinetic Analysis:** Key pharmacokinetic parameters, including AUC from time zero to infinity (AUC<sub>0-inf</sub>) and maximum plasma concentration (C<sub>max</sub>), were derived from the plasma concentration-time data using non-compartmental analysis.

## PBPK Modeling and Simulation Study [2] [3]

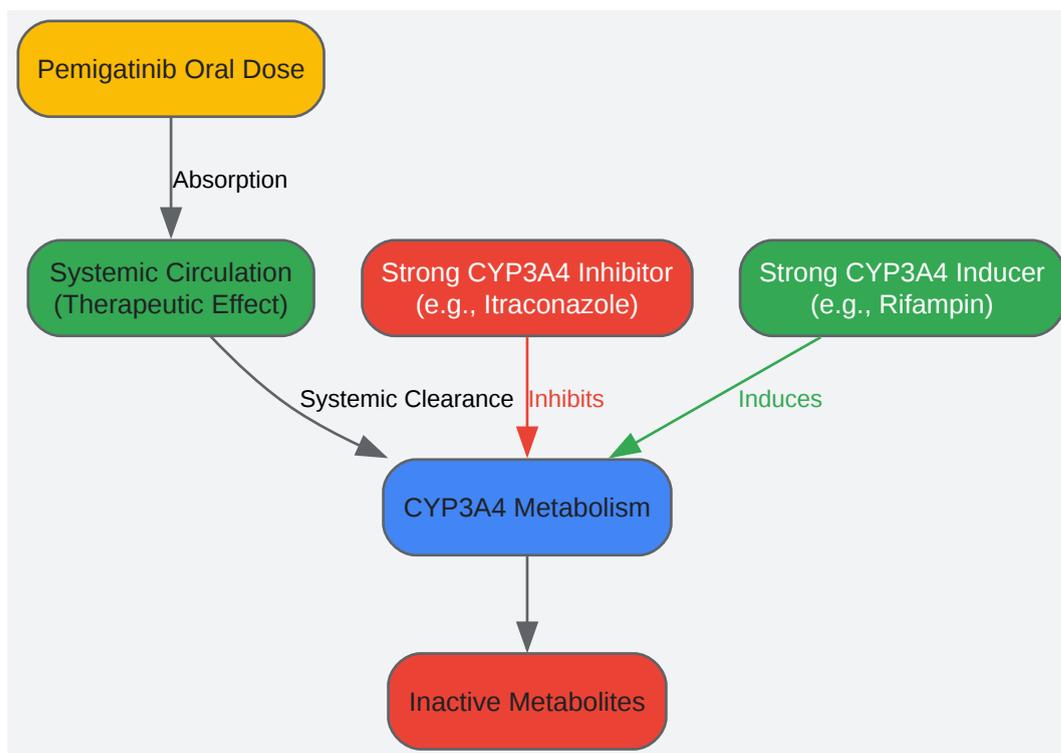
- **Objective:** To develop and validate a PBPK model for **pemigatinib** to predict DDIs with other CYP3A4 modulators and to assess **pemigatinib**'s potential as an inhibitor of transporters (P-gp, OCT2, MATE1).
- **Model Development:** A minimal PBPK model with advanced dissolution, absorption, and metabolism (ADAM) was built in the Simcyp Simulator (v17).
- **Input Parameters:** The model incorporated:
  - **Physicochemical Properties:** Measured values for **pemigatinib** (e.g., logP, pKa).
  - **In Vitro Data:** CYP3A4 as the major metabolic pathway, permeability, and plasma protein binding.
  - **Clinical Data:** Population pharmacokinetic data from patients to inform system parameters.
- **Model Verification:** The model was validated by simulating the clinical DDI studies with itraconazole and rifampin. The model accurately predicted the itraconazole DDI but under-predicted the rifampin

induction effect, suggesting potential involvement of non-CYP3A4 clearance mechanisms [2].

- **Simulation for Risk Assessment:** The verified model was used to simulate DDIs with moderate and weak CYP3A4 inhibitors, and to evaluate **pemigatinib** as a perpetrator against P-gp and OCT2/MATE1 substrates.

## Pemigatinib Metabolism and DDI Pathways

The following diagram illustrates the primary metabolic pathway of **pemigatinib** and the mechanisms by which co-administered drugs can alter its exposure.



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## Key Takeaways for Researchers

- **Pemigatinib is a sensitive CYP3A4 substrate.** Clinical data confirms significant exposure changes with strong inhibitors and inducers, necessitating strict clinical management strategies [1].
- **PBPK models are valuable but have limitations.** The PBPK model under-predicted the induction effect of rifampin, highlighting that **pemigatinib**'s clearance may involve non-CYP3A4 pathways and that clinical data remains the gold standard [2] [3].

- **Pemigatinib has low perpetrator potential.** Modeling suggests **pemigatinib** is unlikely to cause clinically significant interactions as an inhibitor of P-gp, OCT2, or MATE1 transporters, so no dose adjustments for co-administered substrates of these transporters are anticipated [2].
- **Acid-reducing agents have a minor effect.** Coadministration with proton-pump inhibitors (e.g., esomeprazole) or H2 antagonists (e.g., ranitidine) results in a less than 35% change in exposure, which is not considered clinically significant [1].

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## References

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**Address:** Ontario, CA 91761, United States

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